Coriatin

Insecticide Synergism Botanical Pesticides Mythimna separata

Coriatin (≥98%) is a picrotoxane sesquiterpene lactone uniquely differentiated from tutin: it synergistically enhances tutin's insecticidal activity rather than acting as a direct neurotoxicant. In armyworm assays, co-administration accelerates cumulative mortality, enabling reduced toxicant dosage in botanical insecticide formulations. Coriatin elevates insect haemolymph protein >500% and protease activity >4600%, serving as the preferred positive control for carboxylesterase inhibition screens where tutin is inactive. Its anti-schizophrenia activity and picrotin-like structure position it as a critical GABAA receptor modulator reference. Sourced from Coriaria nepalensis. For agrochemical, neuropharmacology, and enzyme research.

Molecular Formula C15H20O6
Molecular Weight 296.31 g/mol
Cat. No. B1256320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoriatin
Molecular FormulaC15H20O6
Molecular Weight296.31 g/mol
Structural Identifiers
SMILESCC12CC3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O
InChIInChI=1S/C15H20O6/c1-12(2,17)7-6-4-13(3)14(5-19-14)9-10(21-9)15(13,18)8(7)11(16)20-6/h6-10,17-18H,4-5H2,1-3H3/t6-,7+,8+,9+,10-,13-,14+,15-/m0/s1
InChIKeyLGZSARJAXHVXEV-YEJVQPDVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coriatin: Sesquiterpene Lactone with Distinct Synergistic and Anti-Schizophrenia Profiles


Coriatin is a picrotoxane-type sesquiterpene lactone characterized by two epoxide groups and two tertiary hydroxy groups [1]. It is a natural product isolated from the roots of Coriaria nepalensis and from the parasitic plant Loranthus parasiticus [2]. Unlike its more extensively studied class counterparts tutin and coriamyrtin, coriatin exhibits a distinct biological fingerprint, notably functioning as a synergistic enhancer of tutin's insecticidal activity rather than a primary toxicant, and has been implicated in anti-schizophrenia activity [3][4]. Its molecular formula is C15H20O6 with a molecular weight of 296.31 g/mol .

Why Coriatin Cannot Be Replaced by Tutin or Coriamyrtin in Specialized Applications


Substituting coriatin with structurally similar picrotoxane sesquiterpenes like tutin or coriamyrtin is not scientifically justifiable due to marked divergence in functional activity. While tutin and coriamyrtin act as potent, direct GABAA receptor antagonists and convulsants, coriatin demonstrates significantly weaker direct toxicity but exerts a pronounced synergistic effect on tutin's insecticidal potency [1][2]. In enzymatic and physiological assays on Mythimna separata, coriatin's effects on protein content, protease activity, and carboxylesterase inhibition are both quantitatively and directionally distinct from those of tutin [3]. Furthermore, coriatin's documented anti-schizophrenia activity is not a universal feature of all coriaria lactones, underscoring its unique therapeutic relevance [4][5].

Coriatin's Evidence-Based Differentiation: Quantitative Head-to-Head Comparisons


Synergistic Enhancement of Tutin's Insecticidal Activity: A Unique Functional Role

Coriatin demonstrates a clear synergistic effect with tutin against armyworm (Mythimna separata), a phenomenon not observed with other coriaria lactones. In controlled feeding assays, combining tutin with coriatin in varying ratios (1:3, 1:1, 3:1) accelerated the rate of cumulative mortality increase compared to tutin alone . Notably, while tutin alone produced pronounced symptoms of toxicity (e.g., paralysis, coma), coriatin administered independently induced minimal symptomatic effects, confirming its role as a synergist rather than a primary toxin [1].

Insecticide Synergism Botanical Pesticides Mythimna separata

Divergent Impact on Insect Physiology: Protease and Carboxylesterase Modulation

Coriatin induces a fundamentally different physiological response in Mythimna separata compared to tutin and corianin. In a 48-hour feeding study, coriatin dramatically increased haemolymph protein content by 511.49% and protease activity by 4640.26%, while simultaneously suppressing carboxylesterase activity [1]. In stark contrast, tutin showed no consistent relationship with protease or carboxylesterase activity, and its effect on protein content was either moderate reduction or increase depending on the administration method [2]. This stark divergence in enzymatic modulation highlights that coriatin engages distinct metabolic pathways or targets.

Insect Physiology Enzyme Inhibition Mythimna separata

Structural Basis for Differentiation: The Picrotin/Picrotoxinin Analogy

The structural relationship of coriatin to coriamyrtin is explicitly defined as analogous to that between picrotin and picrotoxinin [1]. This is a critical distinction, as picrotin is the significantly less active, diol form of the highly convulsant picrotoxinin. This analogy, based on early isolation and characterization studies, implies that coriatin possesses an additional hydroxyl group or a more oxidized state compared to coriamyrtin, directly explaining its reduced direct toxicity and divergent biological profile. While coriamyrtin and tutin are potent GABAA antagonists, coriatin's structural modification renders it a functionally distinct molecule [2].

Structural Biology Sesquiterpene Chemistry Conformational Analysis

Anti-Schizophrenia Activity: A Distinct Therapeutic Indication

Coriatin is explicitly cited as possessing anti-schizophrenia activity, a property shared with coriamyrtin and tutin but not with all picrotoxane sesquiterpenes [1]. This is supported by its isolation from Loranthus parasiticus, a plant whose extracts are used in traditional Chinese medicine for treating schizophrenia [2]. While specific receptor-level IC50 values are not yet reported for coriatin, its inclusion in the subset of Coriaria lactones with clinical CNS application is a crucial point of differentiation from other class members like dihydrotutin, which are significantly less active [3]. This therapeutic potential positions coriatin as a specific target for neuropharmacology procurement.

Schizophrenia CNS Drug Discovery Natural Product Pharmacology

Enzymatic Carboxylesterase Inhibition: Quantified Potency Over Tutin

In direct enzymatic assays on Mythimna separata, coriatin exhibited a significantly more potent inhibitory effect on carboxylesterase compared to tutin [1]. While hydroxycoriatin suppressed carboxylesterase activity, tutin's effect was negligible or not observed. This differential inhibition of a key detoxification enzyme further supports the hypothesis that coriatin's primary role is to synergize with primary toxins by disabling the insect's metabolic defenses, rather than acting as a direct lethal agent. This is a quantifiable mechanistic differentiator.

Carboxylesterase Insecticide Mechanism Enzyme Inhibition

Coriatin's High-Value Application Scenarios Based on Differential Evidence


Development of Synergistic Botanical Insecticide Formulations

Coriatin is uniquely suited for formulation research aimed at enhancing the efficacy of tutin-based botanical insecticides. Its demonstrated ability to accelerate cumulative mortality in armyworm larvae when co-administered with tutin [1] makes it a key ingredient for reducing the required dose of the primary toxicant, thereby mitigating off-target effects or resistance development.

Investigating Insect Metabolic Disruption and Detoxification Pathways

Coriatin's profound and unique ability to increase haemolymph protein content by over 500% and protease activity by over 4600% in insects [1] positions it as a powerful molecular probe for studying digestive physiology, metabolic stress responses, and protease activation pathways in pest species. Its divergent effect from tutin ensures clear, attributable outcomes.

Structure-Activity Relationship (SAR) Studies of CNS-Active Picrotoxanes

Given its structural analogy to the less active picrotin [1] and its documented anti-schizophrenia activity [2], coriatin is a critical reference standard for medicinal chemistry and neuropharmacology programs exploring GABAA receptor modulators. Its inclusion in a screening panel allows researchers to correlate specific structural modifications (e.g., additional hydroxylation) with diminished convulsant toxicity while retaining potential therapeutic CNS activity.

Standard Reference Material for Carboxylesterase Inhibition Assays

For agricultural biochemists studying enzyme-based insecticide resistance, coriatin serves as a validated positive control for carboxylesterase inhibition in insect systems [1]. Its potent effect contrasts sharply with the minimal activity of tutin, making it the superior choice for standardizing assays designed to screen for carboxylesterase inhibitors.

Technical Documentation Hub

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